Sacubitril-d4
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Overview
Description
Sacubitril-d4 is a deuterated form of sacubitril, an antihypertensive drug used in combination with valsartan to treat heart failure. Sacubitril is a neprilysin inhibitor, which prevents the breakdown of natriuretic peptides, leading to vasodilation and reduced blood volume. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of sacubitril.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sacubitril involves several steps, starting from 4-bromo-1,1’-biphenyl. The key steps include the formation of a Grignard reagent, regioselective reaction with (S)-epichlorohydrin, Mitsunobu reaction, and asymmetric hydrogenation using a ruthenium catalyst . The deuterated form, Sacubitril-d4, is synthesized by incorporating deuterium atoms at specific positions in the molecule, typically through the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of sacubitril involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as hydrolysis, reduction, and esterification, followed by purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sacubitril-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bleach and TEMPO, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alcohol groups in this compound can lead to the formation of aldehydes or ketones .
Scientific Research Applications
Sacubitril-d4 is widely used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of sacubitril. It is used in:
Chemistry: To study the chemical properties and reactions of sacubitril.
Biology: To investigate the biological effects and interactions of sacubitril with enzymes and receptors.
Medicine: To understand the therapeutic effects and potential side effects of sacubitril in treating heart failure.
Industry: To develop and optimize the production processes for sacubitril and its derivatives .
Mechanism of Action
Sacubitril-d4, like sacubitril, is a prodrug that is activated to sacubitrilat by de-ethylation via esterases. Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide and brain natriuretic peptide. These peptides reduce blood volume and cause vasodilation, leading to lower blood pressure .
Comparison with Similar Compounds
Similar Compounds
Valsartan: An angiotensin II receptor antagonist used in combination with sacubitril.
Enalapril: An angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Olmesartan: Another angiotensin II receptor antagonist used to treat high blood pressure .
Uniqueness
Sacubitril-d4 is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-JCZLLWNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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